![molecular formula C15H20N2O3 B181020 [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid CAS No. 1033600-32-6](/img/structure/B181020.png)

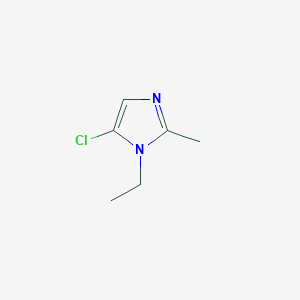

[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid, also known as 3-OPPPA, is a synthetic compound of acetic acid with a piperazine ring and a phenylpropyl side chain. It has been studied for its potential in various scientific applications, including drug synthesis and biochemical research.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Research has demonstrated the synthesis and biological evaluation of compounds within the same chemical family, emphasizing their potential in medicinal chemistry and drug development. For instance, the study on the synthesis and biological activity of 3-acylmethylene-substituted 2-piperazinones reveals insights into the influence of substituents on biological activity, highlighting anti-inflammatory and analgesic properties (A. V. Milyutin et al., 1994). Similarly, the synthesis of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters as potential inhibitors of aspartate transcarbamoylase offers a glimpse into the antimicrobial and antitumor capabilities of these compounds (P. Dutta & W. Foye, 1990).

Impurity Profile and Stability Studies

The determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, showcases the importance of characterizing byproducts in drug development for ensuring the purity and safety of pharmaceutical compounds (A. Thomasberger et al., 1999). Furthermore, the stability study of a new pharmaceutical substance under stressful conditions provides valuable data on the environmental resilience of such compounds, essential for the development of regulatory documents and formulation stability (T. Gendugov et al., 2021).

Chelating Properties and ACE Inhibition

Research on chelating polymers, including the synthesis and acid dissociation behavior of various N-substituted diaminopolyacetic acid monomers, contributes to the understanding of the chelating properties of such compounds, with implications for their use in metal ion sequestration and detoxification processes (R. M. Genik-Sas-Berezowsky & I. H. Spinner, 1970). Additionally, the synthesis and evaluation of perhydroazepin-2-one derivatives as angiotensin-converting enzyme (ACE) inhibitors highlight the potential therapeutic applications of these compounds in the treatment of hypertension and related cardiovascular conditions (H. Yanagisawa et al., 1988).

Propriétés

IUPAC Name |

2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14(19)11-13-15(20)16-8-10-17(13)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUANFASSZWBAOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)CC(=O)O)CCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388180 |

Source

|

| Record name | [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid | |

CAS RN |

1033600-32-6 |

Source

|

| Record name | [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)

![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)